molecular formula C13H16N4O2S B15200207 N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide

Cat. No.: B15200207
M. Wt: 292.36 g/mol
InChI Key: MTQLHFQRDVBNPG-UHFFFAOYSA-N
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Description

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide is a compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-ethyl-5-mercapto-4H-[1,2,4]triazole-3-methanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-14-12(18)9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

MTQLHFQRDVBNPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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